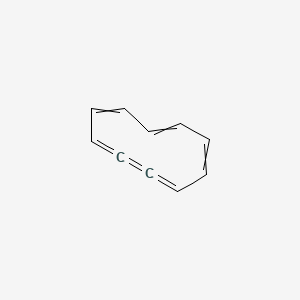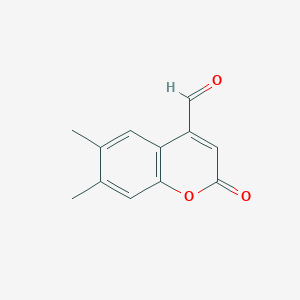![molecular formula C15H12N2O B14252598 5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- CAS No. 171082-29-4](/img/structure/B14252598.png)
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- is a complex organic compound that belongs to the indolizinoindole family This compound is characterized by its unique fused ring structure, which combines elements of both indole and indolizine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- typically involves a multi-step process. One common method is the one-pot synthesis via sequential formation of β-enamino ester, Michael addition, and Pictet–Spengler reactions . In this method, β-enamino esters are generated from the addition of tryptamines to alkyl propiolates. These esters then react with 3-phenacylideneoxindoles in the presence of anhydrous zinc chloride to yield functionalized 2-pyrrolo-3′-yloxindoles. These intermediates can be further converted to the target compound through a trifluoromethanesulfonic acid-catalyzed Pictet–Spengler cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of the synthetic routes described above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizinoindole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of functionalized indolizinoindole derivatives .
Scientific Research Applications
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with specific electronic or photonic properties
Mechanism of Action
The mechanism by which 5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and gene expression regulation, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A simpler analog with a single indole ring.
Indolizine derivatives: Compounds with similar fused ring structures but different functional groups.
Pyrroloindole derivatives: Compounds with a fused pyrrole and indole ring system.
Uniqueness
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
171082-29-4 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
6,11-dihydro-5H-indolizino[8,7-b]indole-3-carbaldehyde |
InChI |
InChI=1S/C15H12N2O/c18-9-10-5-6-14-15-12(7-8-17(10)14)11-3-1-2-4-13(11)16-15/h1-6,9,16H,7-8H2 |
InChI Key |
ROVCATXBRMEDBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=C2C3=C1C4=CC=CC=C4N3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)


![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
